

Technical Guide: Infrared Spectroscopy of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate

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Compound of Interest

Compound Name: Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate

CAS No.: 42806-90-6

Cat. No.: B1329987

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Executive Summary

Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate is a critical pharmacophore intermediate, primarily utilized in the synthesis of fibrate-class lipid-lowering agents (e.g., Fenofibrate). Its structural integrity hinges on the simultaneous presence of a free phenolic hydroxyl group and a sterically hindered ester moiety.

This guide provides a high-level technical analysis of the compound's vibrational spectroscopy. [1] It moves beyond basic peak assignment to establish a diagnostic logic for researchers. We focus on distinguishing this intermediate from its precursors (hydroquinone) and potential hydrolysis byproducts (fenofibric acid derivatives) using Attenuated Total Reflectance (ATR) FTIR.

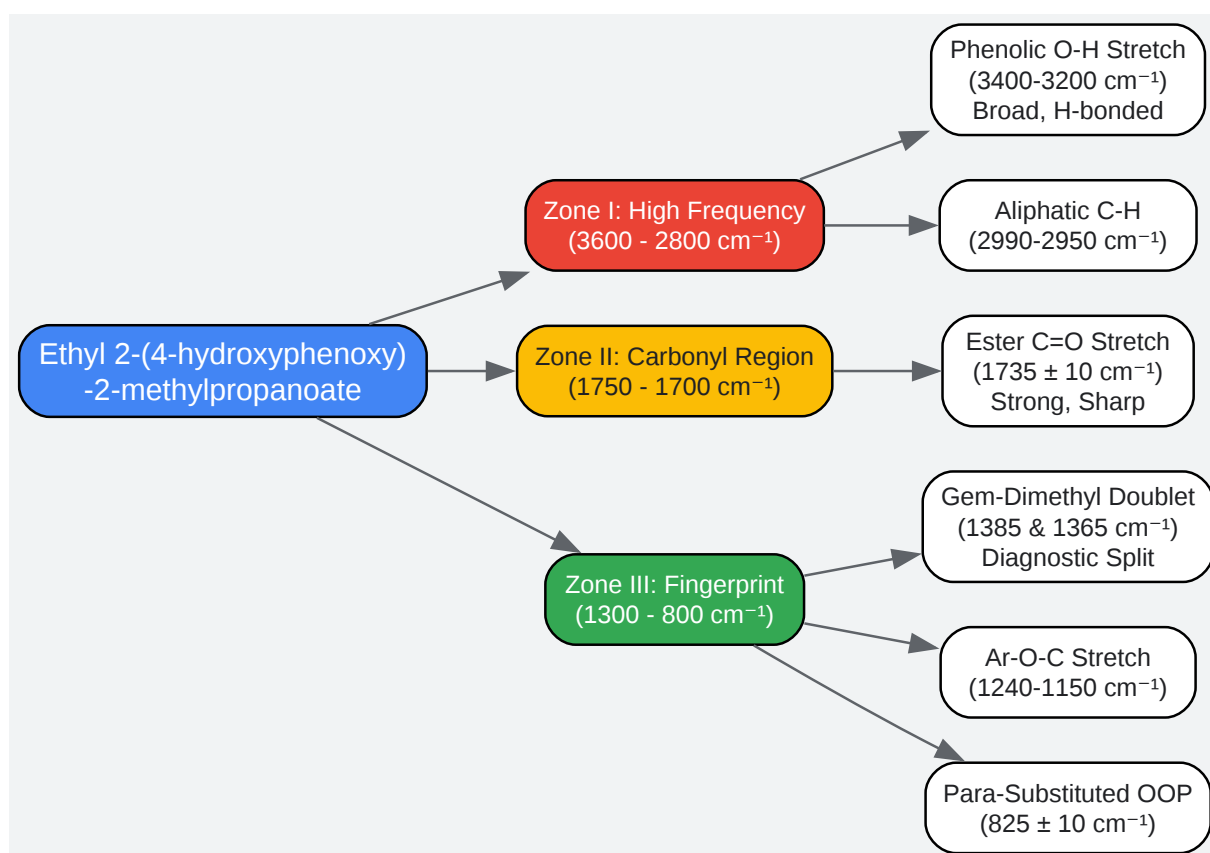
Structural Deconvolution & Vibrational Theory

To accurately interpret the IR spectrum, we must first deconstruct the molecule into its constituent oscillators. The molecule represents a convergence of three distinct chemical environments:

- The Phenolic Terminus: A para-substituted aromatic ring ending in a hydroxyl (-OH) group.
- The Ether Linkage: An aromatic ether bond connecting the ring to the aliphatic chain.
- The Gem-Dimethyl Ester Tail: A sterically crowded quaternary carbon attached to an ethyl ester.

Predicted Vibrational Modes (Graphviz)

The following diagram maps the molecular structure to specific vibrational modes, visualizing the "diagnostic zones" of the spectrum.



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Figure 1: Vibrational deconvolution of the target molecule, mapping functional groups to specific spectral regions.

Experimental Methodology

Note on Protocol Integrity: In drug development, reproducibility is paramount. The following protocol utilizes ATR (Attenuated Total Reflectance) rather than KBr pellets to eliminate moisture interference in the critical hydroxyl region.

Standard Operating Procedure (SOP)

- Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
- Resolution: 4 cm^{-1} (Standard for solid organics).
- Scans: 32 scans (background) / 32 scans (sample).
- Sample Prep:
 - Place ~5 mg of solid sample on the crystal.
 - Apply high pressure using the anvil to ensure intimate contact (critical for the 1735 cm^{-1} peak intensity).
- Validation:
 - Self-Check: If the C-H stretch region ($>2900 \text{ cm}^{-1}$) absorbance is $< 0.05 \text{ AU}$, pressure is insufficient. Retighten anvil.

Spectral Interpretation & Diagnostic Bands[1][2][3]

The following table summarizes the key diagnostic bands. The "Interference Risk" column highlights where impurities might overlap, a critical consideration for purity assessment.

Functional Group	Mode	Frequency (cm ⁻¹)	Intensity	Diagnostic Value	Interference Risk
Phenol (-OH)	Stretch	3200 - 3450	Medium, Broad	Confirms presence of the free phenol (essential for further coupling).[2]	Water (moisture) can broaden this further.
Aromatic C-H	Stretch	3000 - 3100	Weak	Indicates aromatic ring integrity.	Overlap with alkene impurities (rare).
Aliphatic C-H	Stretch	2900 - 2990	Medium	Methyl/Ethyl groups.	Residual solvents (Hexane/Heptane).
Ester (C=O)	Stretch	1730 - 1750	Very Strong	The "Anchor Peak." Confirms the ester tail is intact.	Acid Impurity: Free acid shifts to ~1700-1710 cm ⁻¹ .
Aromatic Ring	C=C Stretch	1500 & 1600	Medium, Sharp	Characteristic "breathing" of the benzene ring.	None.
Gem-Dimethyl	C-H Bend	1385 & 1365	Medium	"The Doublet." Confirms the quaternary carbon structure.	Isopropyl groups (if isopropyl ester is used).[3][4]

Ether (Ar-O-C)	Stretch	1200 - 1250	Strong	Confirms the linkage between ring and tail.	-
Para-Sub	C-H OOP	815 - 840	Strong	Confirms 1,4-substitution pattern.	Ortho/Meta isomers (impurities).

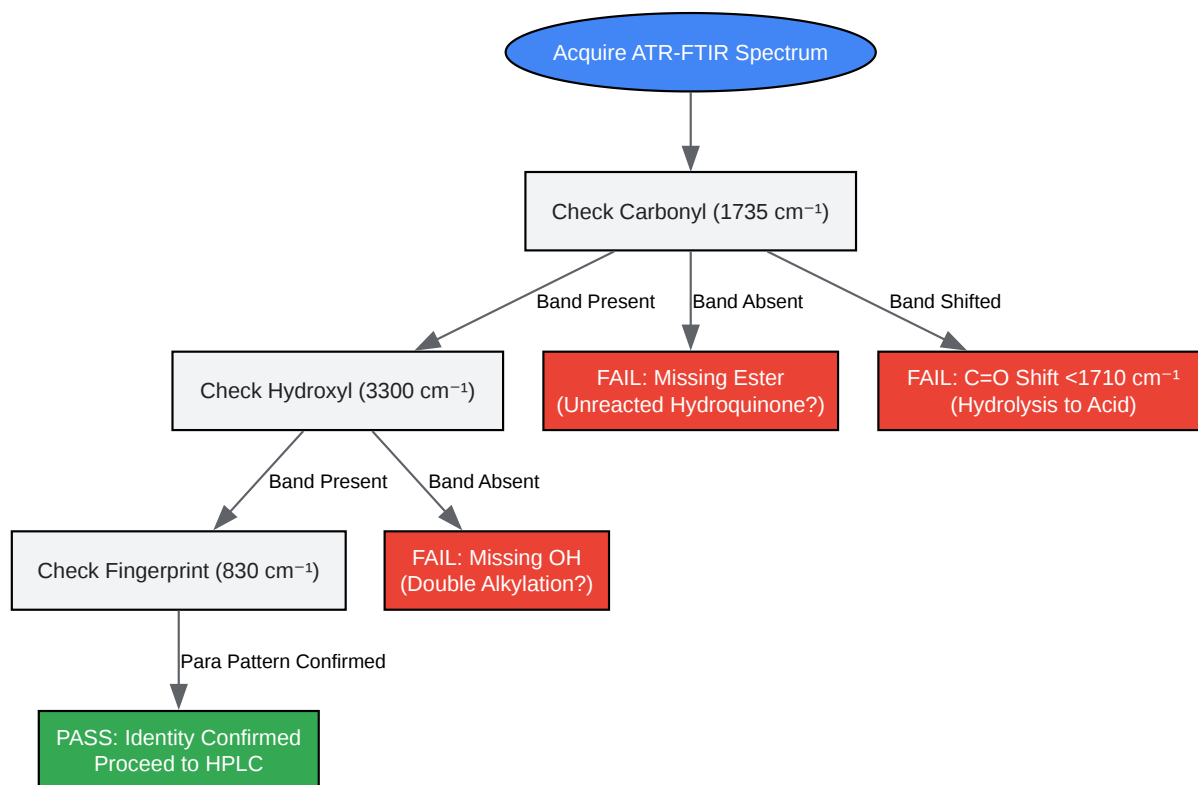
Deep Dive: The Hydroxyl/Carbonyl Ratio

In a pure sample, the ratio of the Ester C=O integral to the Phenolic O-H integral should remain constant.

- Scenario A (Hydrolysis): If the ester hydrolyzes, the C=O band shifts to lower wavenumbers (carboxylic acid dimer) and broadens.
- Scenario B (O-Alkylation Failure): If the reaction failed to attach the tail, the Gem-Dimethyl doublet (1385/1365) will be absent, and the spectrum will resemble Hydroquinone.

Analytical Workflow: From Synthesis to QC

This flowchart guides the researcher through the decision-making process based on the IR data obtained.



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Figure 2: Quality Control decision tree based on spectral features.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for Group Frequency Theory).
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 181741: **Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate**. [2] [Link](#)
- ChemicalBook. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate MSDS and Spectral Data. [Link](#)
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[2] (Reference for Gem-dimethyl doublet assignment).

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Sources

- [1. youtube.com \[youtube.com\]](https://www.youtube.com)
- [2. Ethyl 2-\(4-hydroxyphenoxy\)-2-methylpropanoate | C12H16O4 | CID 181741 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. derpharmachemica.com \[derpharmachemica.com\]](https://www.derpharmachemica.com)
- [4. JP5442603B2 - A new synthesis of fenofibrate - Google Patents \[patents.google.com\]](#)
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